molecular formula C17H20N2O3S B11171963 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide CAS No. 5092-57-9

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

Cat. No.: B11171963
CAS No.: 5092-57-9
M. Wt: 332.4 g/mol
InChI Key: CVIRQGLZBAQKTE-UHFFFAOYSA-N
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Description

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is an organic compound with the molecular formula C17H20N2O3S It is characterized by the presence of a phenyl group, a sulfamoylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethylbenzene to form the intermediate 2-(4-sulfamoylphenyl)ethylbenzene.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
  • 3-(phenylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

Uniqueness

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications.

Biological Activity

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a sulfonamide derivative that exhibits significant biological activity, particularly in medicinal chemistry. Its structure, characterized by a phenyl group and a sulfamoylphenyl moiety, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol
  • Structural Features : The compound consists of a propanamide backbone with a phenyl group and a sulfamoylphenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes by blocking their active sites. This mechanism is common among sulfonamide derivatives, contributing to their antimicrobial and anti-inflammatory properties.
  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways. This is particularly relevant in the context of inflammatory responses and microbial infections.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves:

  • Inhibition of Bacterial Enzymes : By interfering with key metabolic pathways in bacteria, these compounds can reduce bacterial growth.

Anti-inflammatory Effects

Research has highlighted the potential of this compound in modulating inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are critical in various inflammatory diseases .

Research Findings

Recent studies have explored the pharmacological effects of this compound through various experimental models:

StudyMethodologyKey Findings
Isolated rat heart modelDemonstrated changes in perfusion pressure influenced by sulfonamide derivatives.
Docking studiesIdentified binding affinities with calcium channels, suggesting potential cardiovascular applications.
In vitro assaysShowed inhibition of multidrug resistance mechanisms in cancer cells, enhancing drug efficacy.

Case Studies

  • Cardiovascular Effects :
    • A study evaluated the impact of sulfonamide derivatives on coronary resistance and perfusion pressure using isolated rat hearts. Results indicated that specific compounds could significantly reduce perfusion pressure, hinting at potential therapeutic applications in cardiovascular diseases .
  • Cancer Research :
    • In vitro studies demonstrated that this compound could reverse multidrug resistance in glioblastoma cells by inhibiting P-glycoprotein (Pgp) activity, thus increasing the intracellular concentration of chemotherapeutic agents .

Properties

CAS No.

5092-57-9

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

InChI

InChI=1S/C17H20N2O3S/c18-23(21,22)16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2,(H,19,20)(H2,18,21,22)

InChI Key

CVIRQGLZBAQKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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